4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique molecular structure. This compound features a combination of dioxolane rings and ethylsulfanyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane typically involves multi-step organic reactions. The process begins with the preparation of the dioxolane rings, followed by the introduction of ethylsulfanyl groups. Common reagents used in these reactions include ethyl mercaptan, formaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxolane rings or the ethylsulfanyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups and dioxolane rings play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate
Uniqueness
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane stands out due to the presence of both ethylsulfanyl groups and dioxolane rings, which confer unique chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
50629-31-7 |
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Molecular Formula |
C15H28O4S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3 |
InChI Key |
AQOSDHFQHXQKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC |
Origin of Product |
United States |
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